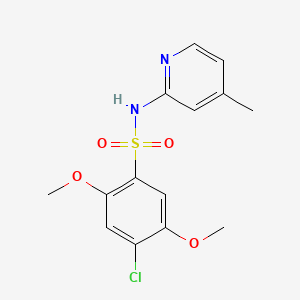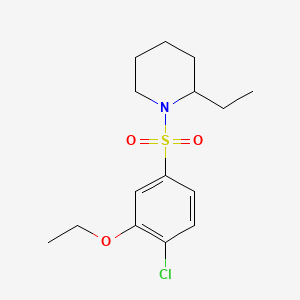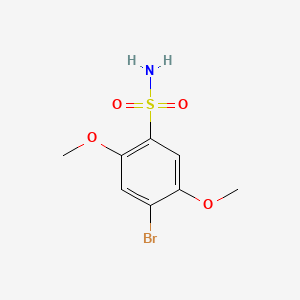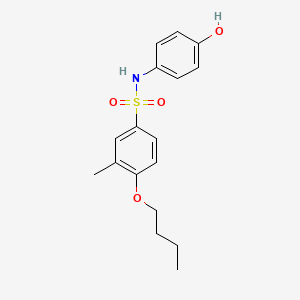![molecular formula C12H18Cl2N2O2S B602930 [(4,5-Dichloro-2-methylphenyl)sulfonyl][3-(dimethylamino)propyl]amine CAS No. 1246822-86-5](/img/structure/B602930.png)
[(4,5-Dichloro-2-methylphenyl)sulfonyl][3-(dimethylamino)propyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4,5-Dichloro-2-methylphenyl)sulfonyl][3-(dimethylamino)propyl]amine is a chemical compound with a complex structure that includes dichloro, dimethylamino, and sulfonamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4,5-Dichloro-2-methylphenyl)sulfonyl][3-(dimethylamino)propyl]amine typically involves multiple steps. One common route includes the following steps:
Starting Material: The synthesis begins with 4,5-dichloro-2-methylbenzenesulfonyl chloride.
Nucleophilic Substitution: The sulfonyl chloride reacts with 3-(dimethylamino)propylamine under basic conditions to form the desired sulfonamide. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
[(4,5-Dichloro-2-methylphenyl)sulfonyl][3-(dimethylamino)propyl]amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted sulfonamides, while oxidation or reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
[(4,5-Dichloro-2-methylphenyl)sulfonyl][3-(dimethylamino)propyl]amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(4,5-Dichloro-2-methylphenyl)sulfonyl][3-(dimethylamino)propyl]amine involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The dimethylamino group may also play a role in modulating the compound’s activity by affecting its solubility and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
3,5-dichloro-N,N-dimethylaniline: This compound shares the dichloro and dimethylamino groups but lacks the sulfonamide functionality.
4-bromo-N,N-dimethylaniline: Similar in structure but with a bromine atom instead of chlorine.
2-chloro-N,N-dimethylaniline: Another related compound with a single chlorine atom.
Uniqueness
[(4,5-Dichloro-2-methylphenyl)sulfonyl][3-(dimethylamino)propyl]amine is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both dichloro and sulfonamide groups makes it particularly versatile for various chemical transformations and applications.
Propiedades
Número CAS |
1246822-86-5 |
|---|---|
Fórmula molecular |
C12H18Cl2N2O2S |
Peso molecular |
325.3g/mol |
Nombre IUPAC |
4,5-dichloro-N-[3-(dimethylamino)propyl]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H18Cl2N2O2S/c1-9-7-10(13)11(14)8-12(9)19(17,18)15-5-4-6-16(2)3/h7-8,15H,4-6H2,1-3H3 |
Clave InChI |
KIQHNDPEGMGRIV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCCCN(C)C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-isopropyl-2-[(3-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B602847.png)





![[(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B602860.png)
![Dimethyl{[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}amine](/img/structure/B602861.png)
![[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl]-3-pyridylamine](/img/structure/B602862.png)

![(4-Hydroxyphenyl)[(4-methoxynaphthyl)sulfonyl]amine](/img/structure/B602865.png)

amine](/img/structure/B602868.png)
![1-[(4-Butoxy-3-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B602870.png)
